3-(Pyridin-3-yl)prop-2-en-1-amine

Beschreibung

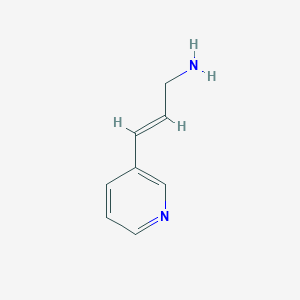

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2/b3-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGWOIOGOJYLSM-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574816 | |

| Record name | (2E)-3-(Pyridin-3-yl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83665-87-6 | |

| Record name | (2E)-3-(Pyridin-3-yl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Pyridin 3 Yl Prop 2 En 1 Amine

Catalytic Approaches to C-C and C-N Bond Formation in Allylic Systems

Palladium-Catalyzed Allylic Amination of Allylic Alcohols and Halides

Ligand Design and Optimization in Palladium Catalysis

The efficacy of palladium-catalyzed allylic amination is profoundly influenced by the choice of ligands, which can dictate the reaction's regio- and enantioselectivity. The development of novel chiral ligands is crucial for asymmetric synthesis. For instance, chiral oxamide-phosphine (COAP) ligands have been successfully employed in palladium-catalyzed asymmetric allylic amination. rsc.org These ligands, featuring modular structures and distinct phosphine (B1218219) and carbonyl moieties, facilitate high yields and enantioselectivities in the synthesis of chiral allylic amines. rsc.org The carbonyl group's coordination to palladium, though different from the phosphine moiety, is vital for controlling the reaction's stereochemical outcome. rsc.org

Furthermore, the use of π-coordinating chiral primary amines as dual aminocatalysts and ligands in palladium-catalyzed reactions has been reported. nih.gov This approach, leveraging an arene-containing chiral primary amine, has demonstrated enhanced reaction rates and the ability to reverse chiral induction compared to more sterically hindered catalysts. nih.gov Mechanistic studies have pointed to a unique Pd-arene π-coordination as a key factor for effective catalysis. nih.gov The design of such ligands allows for the synthesis of enantiomerically enriched allylic amines with high efficiency and selectivity.

Green Chemistry Considerations in Aqueous Media

In line with the principles of green chemistry, the use of aqueous media in organic synthesis is highly desirable. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. While specific examples for the aqueous synthesis of 3-(pyridin-3-yl)prop-2-en-1-amine are not extensively detailed in the provided search results, the broader context of green chemistry in organic synthesis points towards the development of water-soluble catalysts and reaction conditions. digitallibrary.co.inunizar.es The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, also represents a green alternative for allylic alkylation reactions. unizar.es These sustainable solvent systems can facilitate reactions under mild conditions, often at room temperature, without the need for metal catalysts. unizar.es

Rhodium-Catalyzed N-Annulation and Hydroamination Sequences

Rhodium catalysts offer powerful methods for the synthesis of nitrogen-containing heterocycles and amines. A notable strategy involves the rhodium(III)-catalyzed N-annulation of α,β-unsaturated imines with alkynes, which can be formed in situ from the corresponding allylamines. rsc.orgrsc.org This process, often coupled with a copper(II)-promoted dehydrogenation of the allylamine (B125299), provides a pathway to construct substituted pyridines. rsc.orgrsc.org The reaction proceeds through a chelation-assisted C-H bond activation, followed by carbometalation and reductive elimination. rsc.org

Rhodium-catalyzed hydroamination of allylamines presents another efficient route to valuable amine products. nih.govnih.gov Enantioselective variants of this reaction, utilizing chiral BIPHEP-type ligands, can produce enantioenriched 1,2-diamines with high yields and excellent enantioselectivities. nih.govnih.gov The mechanism of rhodium-catalyzed allylic C-H amination has been studied in detail, revealing that the C-H activation step is often rate-determining. chemrxiv.orgacs.org

Copper-Catalyzed and Other Transition Metal-Mediated Syntheses

Copper catalysts are also effective in the synthesis of pyridines and allylic amines. A copper-catalyzed condensation of oxime acetates with α,β-unsaturated ketimines provides a route to highly substituted pyridines under mild conditions. nih.gov Copper-catalyzed allylic substitution reactions are known for their distinct regioselectivity, typically favoring the γ-substituted product. wikipedia.org The mechanism involves the coordination of Cu(I) to the olefin, followed by oxidative addition to form a Cu(III) allyl complex and subsequent reductive elimination. wikipedia.org

Systematic studies on first-row transition metal catalysts, including copper, have been conducted for nitrene transfer reactions to olefins, yielding aziridines and allylic amines. mdpi.com These studies highlight the influence of the metal and ligand on the product distribution.

Organocatalytic and Metal-Free Synthetic Routes

The development of organocatalytic and metal-free methods for the synthesis of chiral amines is a significant area of research, offering alternatives to transition metal catalysis. nih.gov Chiral phosphoric acids, for instance, have been used to catalyze the asymmetric nih.govacs.org-rearrangement of ene-aldimines to produce enantioenriched homoallylic amines. nih.gov Another approach involves the use of chiral 3,3'-diaryl-BINOL catalysts for the asymmetric allylation of acylimines, achieving high enantioselectivities. nih.gov These methods avoid the use of metals and often rely on hydrogen-bond catalysis or other non-classical activation modes. nih.gov

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of stereoselective and enantioselective methods for preparing compounds like this compound is a key objective.

Asymmetric Catalysis for Chiral Allylic Amine Scaffolds

Asymmetric catalysis provides the most efficient means to access enantiomerically pure allylic amines. Transition metal-catalyzed asymmetric hydrogenation is a powerful strategy for this purpose. nih.gov Rhodium complexes with chiral ligands, such as DuanPhos, have been successfully used for the asymmetric mono-hydrogenation of 2-acetamido-1,3-dienes, affording chiral allylic amines with excellent enantioselectivities and high regioselectivities. rsc.orgrsc.org

Palladium-catalyzed asymmetric allylic C-H amination is another step- and atom-economical method for constructing chiral amines. chinesechemsoc.org Overcoming challenges such as catalyst deactivation by Lewis basic amines has been a focus of research, leading to the development of highly efficient intramolecular and intermolecular amination reactions. acs.orgchinesechemsoc.org The use of specifically designed chiral ligands is critical for inducing high levels of enantioselectivity in these transformations. chinesechemsoc.org

The following table summarizes the key catalytic systems and their applications in the synthesis of allylic amines.

| Catalyst System | Reaction Type | Key Features |

| Palladium/Chiral Oxamide-Phosphine | Asymmetric Allylic Amination | High yields and enantioselectivities, carbonyl coordination is crucial for stereocontrol. rsc.org |

| Palladium/Chiral Primary Amine | Asymmetric Allylic Alkylation | Dual role as catalyst and ligand, enhanced reaction rates. nih.gov |

| Rhodium/Chiral BIPHEP | Asymmetric Hydroamination | Forms enantioenriched 1,2-diamines with high yields and enantioselectivities. nih.govnih.gov |

| Rhodium/DuanPhos | Asymmetric Hydrogenation | Produces chiral allylic amines from 2-acetamido-1,3-dienes with excellent enantioselectivity. rsc.orgrsc.org |

| Copper(I) | Allylic Substitution | Favors γ-substitution, proceeds via a Cu(III) intermediate. wikipedia.org |

| Chiral Phosphoric Acid | Asymmetric nih.govacs.org-Rearrangement | Organocatalytic route to enantioenriched homoallylic amines. nih.gov |

| Chiral 3,3'-Diaryl-BINOL | Asymmetric Allylation | Organocatalytic allylation of acylimines with high enantioselectivity. nih.gov |

Diastereoselective Approaches

The creation of a stereogenic center in this compound necessitates diastereoselective synthetic strategies. While direct diastereoselective methods for this specific molecule are not extensively documented in publicly available literature, analogous transformations provide a strong basis for potential routes. The primary strategies revolve around the asymmetric reduction of a prochiral precursor, such as a corresponding enamine or imine.

One of the most powerful methods for accessing chiral amines is the asymmetric hydrogenation of C=N double bonds. doaj.org This can be applied to a precursor of this compound, such as a transiently formed enamine or a stable imine derivative. The success of such a reaction hinges on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. Rhodium and Iridium complexes bearing chiral phosphine ligands have shown great promise in the asymmetric hydrogenation of various enamines and imines. unimi.itnih.govacs.org

For instance, in the asymmetric hydrogenation of related 3-substituted pyridinium (B92312) salts, Rhodium catalysts with chiral bisphosphine ligands like JosiPhos have been employed. The addition of a base, such as triethylamine (B128534) (Et3N), was found to be crucial for achieving high enantiomeric excess (ee). unimi.it This approach, while targeting the piperidine (B6355638) ring, highlights a viable strategy for introducing chirality into a pyridine-containing scaffold that could be adapted for the synthesis of the target allylic amine.

Another potential diastereoselective route involves the use of a chiral auxiliary. An auxiliary can be attached to the amine precursor, guiding the stereochemical outcome of a subsequent reduction or addition reaction. After the desired stereocenter is established, the auxiliary is cleaved. While this method adds extra steps to the synthesis, it can be highly effective. For example, chiral oxazolidinones have been used as auxiliaries in the asymmetric hydrogenation of substituted pyridines to form chiral piperidines. dicp.ac.cn

The following table illustrates the potential diastereoselectivity that could be achieved in the synthesis of a chiral amine by analogy to related asymmetric hydrogenations of pyridinium salts.

Table 1: Illustrative Diastereoselectivity in the Asymmetric Hydrogenation of a 3-Substituted Pyridinium Salt Analogue

| Catalyst | Chiral Ligand | Base | Solvent | Enantiomeric Excess (ee) (%) | Reference |

| Rhodium | JosiPhos | DIPEA | THF:MeOH | 9 | unimi.it |

| Rhodium | JosiPhos | Et3N | THF:MeOH | up to 90 | unimi.it |

Note: This data is for the asymmetric hydrogenation of N-benzyl-3-phenylpyridinium bromide to the corresponding piperidine and serves as an analogy for the potential diastereoselectivity in the synthesis of chiral this compound.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The following sections discuss key factors that can significantly influence the outcome of the synthesis, drawing parallels from related chemical transformations.

Solvent Effects and Reaction Temperature Optimization

The choice of solvent can dramatically impact the rate, yield, and in the case of asymmetric synthesis, the stereoselectivity of a reaction. For the synthesis of pyridine (B92270) derivatives, a range of solvents have been explored. In the context of asymmetric hydrogenation of pyridinium salts, a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) has been utilized to ensure the solubility of both the catalyst and the substrate. unimi.it The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of reaction intermediates.

Reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts and, in asymmetric catalysis, may decrease the enantioselectivity. For the synthesis of 3-acylimidazo[1,2-a]pyridines, a related heterocyclic system, reactions were successfully carried out at a mild temperature of 25 °C. nih.gov In the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, heating to 110 °C was necessary to drive the reaction to completion. mdpi.com Finding the optimal temperature for the synthesis of this compound would involve a systematic study to balance reaction kinetics with product stability and selectivity.

Table 2: Effect of Solvent and Temperature on the Yield of an Analogous Heterocyclic Synthesis

| Solvent | Temperature (°C) | Yield (%) | Reference |

| Dichloromethane (B109758) | 25 | Good | nih.gov |

| 1,4-Dioxane | 110 | Not specified, but reaction proceeds | mdpi.com |

| DMF | 60 | Not specified, but reaction proceeds | mdpi.com |

Note: This data is from the synthesis of related nitrogen-containing heterocyclic compounds and illustrates the range of conditions that may be applicable.

Catalyst Loading and Co-catalyst Utilization

In catalytic reactions, minimizing the amount of catalyst used (catalyst loading) is crucial for both economic and environmental reasons. The optimal catalyst loading is the lowest amount that still provides a high reaction rate and yield in a reasonable timeframe. For the synthesis of 3-acylimidazo[1,2-a]pyridines, a catalyst loading of 3 mol% of a heterogeneous gold(I) complex was found to be effective. nih.gov In a palladium-catalyzed synthesis of 3-chloro-N-phenyl-pyridin-2-amine, a palladium(II) acetate (B1210297) loading of 2.5 mol% was used. orgsyn.org

The use of co-catalysts or additives can also significantly enhance the efficiency and selectivity of a reaction. In the aforementioned gold-catalyzed annulation, AgSbF₆ was used as a co-catalyst. nih.gov In the asymmetric hydrogenation of 3-substituted pyridinium salts, the addition of a base as a co-catalyst was essential for achieving high enantioselectivity. unimi.it Co-catalysts can play various roles, such as activating the primary catalyst, scavenging inhibitors, or influencing the stereochemical environment of the reaction.

Table 3: Influence of Catalyst Loading and Co-catalyst on Analogous Reactions

| Primary Catalyst | Catalyst Loading (mol%) | Co-catalyst/Additive | Effect | Reference |

| MCM-41-PPh₃-AuCl | 3 | AgSbF₆ | Effective for annulation | nih.gov |

| Pd(OAc)₂ | 2.5 | Triphenylphosphine (ligand) | Effective for amination | orgsyn.org |

| Rhodium complex | Not specified | Et₃N | Increased enantioselectivity | unimi.it |

Note: This data is compiled from syntheses of related pyridine and imidazopyridine derivatives and highlights the importance of optimizing catalyst systems.

Sophisticated Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 3-(Pyridin-3-yl)prop-2-en-1-amine. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework can be assembled.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the nuclei, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2' | ~8.5 | ~150 |

| H-4' | ~7.7 | ~135 |

| H-5' | ~7.3 | ~123 |

| H-6' | ~8.6 | ~148 |

| H-2 | ~6.5 (d) | ~130 |

| H-3 | ~6.3 (dt) | ~125 |

| H-1 | ~3.4 (d) | ~40 |

| NH₂ | ~1.5 (br s) | - |

Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively establish the intricate network of atomic connections within this compound, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on the propenyl chain (H-1, H-2, and H-3) and between the coupled protons on the pyridine (B92270) ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton at H-1 would show a cross-peak with the carbon at C-1.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is instrumental in connecting the different fragments of the molecule. For example, it would show correlations between the protons on the propenyl chain and the carbons of the pyridine ring, confirming the attachment of the propenyl group to the pyridine ring at the C-3' position.

The collective interpretation of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound. science.gov

Solid-State NMR Spectroscopy for Polymorph and Lattice Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. While no specific solid-state NMR studies for this compound were found in the provided search results, this method could be invaluable for investigating potential polymorphism. Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties. ssNMR can differentiate between these polymorphs by detecting subtle changes in the chemical shifts and relaxation times of the nuclei in the solid state, providing insights into the packing and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For a related compound, 3-aminopyridine, characteristic IR absorption bands are observed. rsc.org The N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually found around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amine group would likely be observed in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While no specific Raman data for this compound was found, it is particularly sensitive to non-polar bonds and can provide additional information about the carbon-carbon double bond of the propenyl chain and the symmetric vibrations of the pyridine ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkene (C=C) | Stretching | 1640 - 1680 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-H bend (alkene) | Out-of-plane | 910 - 990 |

Note: This table presents expected frequency ranges based on general spectroscopic principles.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govnih.gov For this compound (C₈H₁₀N₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 135.0917 Da. uni.lu HRMS can confirm this mass with a high degree of confidence, typically within a few parts per million, which allows for the unambiguous determination of the molecular formula.

For instance, a related compound, N-(tert-butyl)-3-phenylprop-2-en-1-imine, showed an experimental m/z of 188.1449 for [M+H]⁺, which is in close agreement with the calculated value of 188.1434. rsc.org This level of accuracy is crucial for confirming the identity of a synthesized compound.

Fragmentation Pathway Analysis

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

For this compound, fragmentation would likely involve the cleavage of the propenyl chain and fragmentation of the pyridine ring. Common fragmentation pathways could include the loss of the amine group (NH₂) or the cleavage of the bond between the propenyl group and the pyridine ring. The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) techniques, can provide valuable corroborating evidence for the proposed molecular structure. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity, conformation, and, when applicable, its absolute stereochemistry. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step in its solid-state characterization.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a detailed electron density map of the molecule can be constructed, which in turn reveals the precise location of each atom.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, identification, and purification of chemical compounds. The assessment of the purity of this compound, as well as its isolation from reaction mixtures, relies heavily on methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC).

HPLC is a highly efficient separation technique used to separate components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure. For aromatic amines and pyridine-containing compounds, reversed-phase HPLC is a commonly employed method. thermofisher.comuniupo.it In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation of this compound would be influenced by its polarity and the pH of the mobile phase, which affects the protonation state of the amine and pyridine nitrogen. A UV detector is often used for detection, as the pyridine ring and the conjugated double bond are expected to exhibit strong UV absorbance. researchgate.net The retention time of the compound under specific conditions is a key identifier, and the peak area can be used for quantitative analysis to determine purity.

Table 1: Illustrative HPLC Method for Purity Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% trifluoroacetic acid) |

| Gradient | 10% to 90% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min (Illustrative) |

This table presents a typical, illustrative HPLC method. Actual parameters would require experimental optimization.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For primary amines like this compound, direct analysis by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the column. labrulez.com To overcome these issues, derivatization is often employed to convert the amine into a less polar and more volatile derivative. researchgate.net

Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivatives exhibit improved chromatographic behavior. The choice of a suitable capillary column, such as one with a mid-polarity stationary phase, is also critical for achieving good separation. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection, with the latter offering higher sensitivity for nitrogen-containing compounds.

Table 2: Representative GC Method for Analysis (after derivatization)

| Parameter | Value |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table outlines a representative GC method following a derivatization step. Specific conditions would need to be developed and validated.

Thin Layer Chromatography is a simple, rapid, and versatile separation technique used for monitoring reaction progress, identifying compounds, and determining purity. For this compound, TLC is typically performed on silica (B1680970) gel plates, which act as the stationary phase. nih.gov

A suitable mobile phase, or eluent, is chosen to achieve good separation of the target compound from any impurities. The choice of eluent is based on the polarity of the compounds to be separated. For a relatively polar compound like this compound, a mixture of a nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. The addition of a small amount of a base, such as triethylamine (B128534), can help to reduce tailing of the amine spot on the silica gel plate. researchgate.net

After the plate is developed, the separated spots are visualized. Since the pyridine ring is UV active, the spot corresponding to the compound can often be seen under a UV lamp (at 254 nm). Staining with a suitable reagent, such as ninhydrin (B49086) (which reacts with primary amines to produce a colored spot) or potassium permanganate, can also be used for visualization. epfl.ch The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.

Table 3: Typical TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1) with 0.5% Triethylamine |

| Visualization | UV light (254 nm) and/or Ninhydrin stain |

| Expected Rf | ~0.4 (Illustrative) |

This table describes a typical TLC system. The mobile phase composition may require adjustment for optimal separation.

Reactivity and Derivatization Chemistry of 3 Pyridin 3 Yl Prop 2 En 1 Amine

Reactions at the Allylic Amine Moiety

The allylic amine portion of the molecule, consisting of the amine group attached to a carbon adjacent to a double bond, is a hub of chemical reactivity.

The lone pair of electrons on the primary amine nitrogen makes it a potent nucleophile. This allows it to readily participate in reactions with a variety of electrophiles. Common reactions include alkylation and acylation. libretexts.org

Alkylation: The amine can be alkylated by reacting with alkyl halides. This process can proceed in a stepwise manner to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org The degree of alkylation can be controlled by the stoichiometry of the reactants.

Acylation: Reaction with acid chlorides or anhydrides yields amides. This reaction is typically rapid and high-yielding. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Acid Chloride | Acetyl Chloride | Amide |

| Acid Anhydride | Acetic Anhydride | Amide |

The carbon-carbon double bond in the allylic system is susceptible to electrophilic addition reactions. The regioselectivity of these additions is influenced by the electronic effects of both the pyridine (B92270) ring and the aminomethyl group. The pyridine ring, being electron-withdrawing, can influence the electron density of the double bond.

Common electrophilic additions include:

Halogenation: Addition of halogens like bromine or chlorine across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to form a haloalkane. The regioselectivity would follow Markovnikov's rule, with the proton adding to the carbon that results in the more stable carbocation intermediate.

Hydration: Acid-catalyzed addition of water to form an alcohol.

The allylic system can undergo both oxidation and reduction.

Oxidation: The alkene can be oxidized to form epoxides using peroxy acids or cleaved under stronger oxidizing conditions (e.g., ozonolysis) to yield an aldehyde and a derivative of pyridine-3-carboxaldehyde. The amine group is also susceptible to oxidation.

Reduction: The double bond can be selectively reduced to a single bond via catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst), which would convert the compound to 3-(Pyridin-3-yl)propan-1-amine.

The nucleophilic nature of the amine is highly useful for creating more complex molecules through the formation of various functional groups.

Amides: As mentioned, reaction with acylating agents forms amides. This is a common strategy in medicinal chemistry to introduce various substituents and modify the properties of a molecule.

Carbamates: Reaction with chloroformates (e.g., ethyl chloroformate) or isocyanates leads to the formation of carbamates. Carbamates are often used as protecting groups for amines or to introduce linkages in polymer chemistry.

Sulfonamides: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.

| Derivative | Reagent Class | Resulting Functional Group |

| Amide | Acid Chloride/Anhydride | -NH-C(=O)-R |

| Carbamate | Chloroformate/Isocyanate | -NH-C(=O)-OR / -NH-C(=O)-NHR |

| Sulfonamide | Sulfonyl Chloride | -NH-S(=O)₂-R |

A notable example of a complex molecule synthesized from a related core structure is Zimelidine, an early selective serotonin (B10506) reuptake inhibitor (SSRI). ontosight.ai Zimelidine is a derivative of a 3-(pyridin-3-yl)allylamine, highlighting the utility of this scaffold in drug discovery. ontosight.ai

While less common for acyclic amines, the principles of ring expansion and contraction can be conceptually applied to intramolecular reactions if the molecule were to be derivatized to contain a cyclic structure tethered to the allylic amine. For instance, palladium-catalyzed allylic amine rearrangements can lead to ring expansion or contraction in cyclic amine systems. nih.gov These reactions are often driven by a reduction in ring strain or by electronic factors. nih.govchemistrysteps.com A hypothetical scenario could involve the derivatization of the amine to link to another part of the molecule, forming a ring that could then potentially undergo such rearrangements. The development of methods for the ring contraction of saturated cyclic amines is an area of ongoing research. nih.gov

Reactions at the Pyridine Nitrogen and Ring System

The pyridine ring offers additional sites for chemical modification.

N-Alkylation and Quaternization

The structure of 3-(Pyridin-3-yl)prop-2-en-1-amine features two distinct nitrogen atoms available for alkylation: the primary amino group and the pyridine ring nitrogen. The reactivity of these sites is dependent on the reaction conditions and the nature of the alkylating agent.

N-Alkylation: The primary amine is generally more nucleophilic than the pyridine nitrogen. Consequently, in reactions with alkyl halides under neutral or basic conditions, selective alkylation of the primary amine is the expected outcome. This reaction can proceed to form secondary or tertiary amines depending on the stoichiometry of the alkylating agent.

Quaternization: The pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. This reaction typically requires a potent alkylating agent. The process of N-alkylation on pyridine rings has been studied with various organometallic reagents, including those of lithium, magnesium, and zinc. nih.govresearchgate.net For instance, reactions with MeLi can lead to N-methylation. nih.gov The formation of N-aminopyridinium salts and their subsequent alkylation also provides a pathway to functionalized pyridine derivatives. chemrxiv.orgacs.org Warming solutions of certain N-methylated pyridine species can sometimes lead to conversion to a more thermodynamically stable deprotonated form. nih.gov

The table below summarizes the expected products from these reactions.

| Reaction Type | Reactant | Reagent/Conditions | Expected Major Product |

|---|---|---|---|

| N-Alkylation | This compound | 1 eq. RX (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-3-(pyridin-3-yl)prop-2-en-1-amine |

| N,N-Dialkylation | This compound | >2 eq. RX, Base | N,N-Dialkyl-3-(pyridin-3-yl)prop-2-en-1-amine |

| Quaternization | This compound | RX (e.g., CH₃I), Stronger conditions | 3-(1-Alkyl-3-allylaminopyridin-1-ium) salt |

Electrophilic and Nucleophilic Aromatic Substitution (if applicable)

The pyridine ring of this compound possesses a reactivity pattern distinct from that of benzene, influenced by the electronegative nitrogen atom.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene. quimicaorganica.org The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. quora.comquora.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.orgyoutube.com When substitution does occur, it is directed to the 3-position (meta to the nitrogen), as the cationic intermediate (Wheland intermediate) from attack at this position is more stable than those from attack at the 2- or 4-positions. quimicaorganica.orgquora.comquora.com Attack at the 2- or 4-position would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, creating an unstable resonance structure. quimicaorganica.orgquora.com For this compound, the existing substituent is at the 3-position, further complicating predictions without experimental data, but electrophilic attack would likely favor the 5-position.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the pyridine ring is activated for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comvaia.comquimicaorganica.org The electronegative nitrogen can stabilize the negative charge in the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com This stabilization is not possible if the attack occurs at the 3-position. stackexchange.comquimicaorganica.org Therefore, if a suitable leaving group were present on the pyridine ring of a derivative of this compound, nucleophilic substitution would be expected to proceed at the 2- or 6-positions. The Chichibabin reaction, the amination of pyridine with sodamide, is a classic example of this reactivity, occurring preferentially at the 2-position. acs.org

Coordination Chemistry with Metal Centers

The presence of two potential donor sites—the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the primary amine—makes this compound an excellent candidate as a ligand in coordination chemistry. It can coordinate to metal centers in several ways:

Monodentate Coordination: It can bind to a metal center through either the pyridine nitrogen or the primary amine nitrogen.

Bidentate Chelation: The ligand can form a stable six-membered chelate ring by coordinating to a single metal center through both the pyridine and the primary amine nitrogens.

Bridging Coordination: It can act as a bridging ligand, linking two or more metal centers. For example, the pyridine nitrogen could coordinate to one metal while the amine nitrogen coordinates to another. This behavior is seen in similar dipyridyl ligands like 3-pyridylnicotinamide, which can bridge metal centers to form coordination polymers. wikipedia.org

Copper(I) π-complexes with allyl-substituted heterocyclic ligands are of particular interest, as they can lead to unique topological units through synchronous coordination. mdpi.com The combination of the pyridine ring, the amine, and the allyl group in this compound offers rich possibilities for constructing novel coordination compounds and polymers.

| Coordination Mode | Description | Example Structure |

|---|---|---|

| Monodentate (Pyridine-N) | Ligand binds through the pyridine nitrogen. | M-N(py) |

| Monodentate (Amine-N) | Ligand binds through the primary amine nitrogen. | M-NH₂(allyl) |

| Bidentate (Chelating) | Ligand binds to a single metal center via both nitrogen atoms, forming a chelate ring. | (py)-N-M-N(amine) |

| Bidentate (Bridging) | Ligand links two metal centers, with each nitrogen coordinating to a different metal. | M₁-N(py)-(L)-N(amine)-M₂ |

Cyclization and Heterocyclization Reactions

The bifunctional nature of this compound makes it a valuable building block for the synthesis of complex heterocyclic structures.

Formation of Fused Heterocyclic Systems

Construction of Pyrimidine (B1678525) Derivatives

A particularly important application of compounds related to this compound is in the synthesis of pyrimidine derivatives. Enaminones are versatile intermediates in heterocycle synthesis. Specifically, the related compound (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one serves as a key precursor for the construction of 4-(pyridin-3-yl)pyrimidine-2-amine. chemicalbook.com This latter compound is a known intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor. chemicalbook.com

The synthesis involves the reaction of the pyridyl-substituted enone with guanidine (B92328) in the presence of a base. This reaction exemplifies a general strategy for pyrimidine ring formation via the condensation of a 1,3-dielectrophile (the enone) with a C-N-N or N-C-N building block (guanidine). researchgate.net

The table below details the synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine from a related precursor.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | Guanidine nitrate | Sodium hydroxide (B78521) / n-Butanol | Reflux, 16 hours | 4-(Pyridin-3-yl)pyrimidin-2-amine | 85% |

Polymerization and Oligomerization Studies

Direct polymerization or oligomerization studies specifically focusing on this compound as a monomer are not widely reported in the literature. However, its structure suggests potential for polymerization through several pathways.

Coordination Polymerization: As discussed in section 4.2.3, the molecule's ability to act as a bridging ligand between metal centers opens the door to the formation of 1D, 2D, or 3D coordination polymers. This is a known strategy for similar ligands like 3-pyridylnicotinamide, which forms polymers with potential gas adsorption properties. wikipedia.org

Organic Polymerization: The presence of the primary amine and the vinyl group allows for potential, though not yet documented, organic polymerization reactions. For example, polymerization could occur through polycondensation reactions involving the amine group or through vinyl polymerization of the prop-2-enyl moiety, although the latter might be challenging.

Further research is required to explore and characterize the polymeric materials that could be derived from this versatile monomer.

Mechanistic and Kinetic Investigations of Reactions Involving 3 Pyridin 3 Yl Prop 2 En 1 Amine

Kinetic Analysis of Reaction Rates and Orders

While specific kinetic data for reactions of 3-(pyridin-3-yl)prop-2-en-1-amine are not extensively documented in publicly available literature, the kinetics of related aza-Michael reactions provide valuable insights. The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental process in organic synthesis. For instance, the addition of amines to vinylpyridines, which are structurally analogous to the pyridinylpropenamine system, has been a subject of kinetic investigation.

A study on the synthesis of 2-(2-methylaminoethyl)pyridine from the reaction of methylamine (B109427) with 2-vinylpyridine (B74390) demonstrated the complexity of the reaction kinetics. url.edu This reaction is a pertinent model for understanding the reactivity of this compound. The investigation revealed that the reaction is reversible and that the formation of byproducts, such as the product of double addition, occurs rapidly in the initial stages. url.eduraco.cat A preliminary kinetic model based on first-order reactions was found to align well with the experimental data, suggesting that the concentration of the reactants is a key determinant of the reaction rate. url.eduraco.cat

The rate of aza-Michael reactions is also significantly influenced by the solvent. Polar aprotic solvents like DMSO and DMF have been shown to enhance the reaction kinetics by stabilizing the zwitterionic intermediate that is formed. nih.gov The pH of the reaction medium is another critical factor. For the reaction of methylamine with 2-vinylpyridine, the optimal pH was found to be around 8, where the amine is sufficiently nucleophilic as a free base and the vinylpyridine is not excessively protonated. url.edu

Table 1: Factors Influencing Aza-Michael Reaction Kinetics (Based on Analogous Systems)

| Factor | Observation in Analogous Systems | Potential Implication for this compound Reactions |

| Reaction Order | Can be first, second, or third order depending on the specific reactants and mechanism. url.edunih.gov | The reaction order for processes involving this compound would need to be experimentally determined but is likely to be influenced by reactant concentrations. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) can accelerate the reaction by stabilizing charged intermediates. nih.gov | The choice of solvent is expected to be a critical parameter for controlling the rate of reactions involving this compound. |

| pH | Optimal pH balances the nucleophilicity of the amine and the activation of the Michael acceptor. url.edu | For reactions where this compound acts as a nucleophile, the pH will need to be carefully controlled. |

| Catalyst | Various catalysts, including Brønsted and Lewis acids, can be employed to accelerate the reaction. mdpi.com | The use of appropriate catalysts could significantly enhance the rate and selectivity of reactions. |

Elucidation of Reaction Pathways and Intermediates

The reaction pathways for processes involving this compound can be inferred from studies on similar allylic amine and vinylpyridine systems. A common reaction pathway is the aza-Michael addition, which proceeds through a series of intermediates.

In the context of the reaction between an amine and a vinylpyridine, a key intermediate is the zwitterionic species formed upon the nucleophilic attack of the amine on the β-carbon of the vinyl group. nih.gov This is followed by a proton transfer step, which can be either intramolecular or assisted by the solvent or another amine molecule, to yield the final adduct. nih.gov Computational studies on related systems have been instrumental in elucidating these pathways. researchgate.netarxiv.orgresearchgate.net

For reactions involving this compound, the formation of an enamine intermediate is also a plausible pathway, particularly in organocatalytic reactions. nih.govbeilstein-journals.org The direct observation of enamine intermediates has been achieved in kinetic studies of organocatalytic aza-Michael additions. nih.gov

The reversibility of the aza-Michael reaction is a significant aspect of its reaction pathway. url.eduraco.cat Studies on the reaction of methylamine and 2-vinylpyridine have shown that the initial product of double addition can revert to the desired mono-adduct, indicating that the reaction proceeds towards a thermodynamic equilibrium. url.edu This reversibility can be exploited to enhance the selectivity of the reaction, especially in flow chemistry settings where higher temperatures can be utilized. url.eduraco.cat

Furthermore, computational studies on the reaction of diradical intermediates formed from Myers-Saito cyclization of enediyne systems have demonstrated the existence of multiple competing reaction pathways, including hydrogen atom transfer and cyclization reactions. researchgate.net While not directly analogous, these studies highlight the importance of considering various potential pathways and the utility of computational chemistry in their elucidation. arxiv.orgresearchgate.net

Transition State Characterization and Energy Profile Mapping

For aza-Michael reactions, the transition state for the initial nucleophilic attack involves the formation of a new carbon-nitrogen bond. The energy of this transition state is influenced by factors such as the nucleophilicity of the amine, the electrophilicity of the Michael acceptor, and the solvent. nih.gov

In the context of amine inversion, a process relevant to the stereochemistry at the nitrogen center, the transition state is characterized by a planar geometry and sp² hybridization of the nitrogen atom. vedantu.comyoutube.com The energy barrier for this inversion is generally low, allowing for rapid interconversion between enantiomeric forms unless the nitrogen is part of a rigid ring system or bears bulky substituents. vedantu.com

Computational studies on the reaction mechanism and stereospecificity of enzymes like dihydropyrimidinase, which catalyzes a reaction involving a similar bond formation, have utilized quantum mechanical cluster approaches to model the active site and characterize the transition states. rsc.org These studies reveal the importance of specific amino acid residues in stabilizing the transition state and controlling the stereochemical outcome. rsc.org

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted to products. For the aza-Michael reaction, the energy profile would show the relative energies of the reactants, the zwitterionic intermediate, the transition states for addition and proton transfer, and the final product. The reversibility of the reaction would be reflected in the relative energies of the reactants and products. url.edu

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful technique for validating proposed reaction mechanisms. By replacing an atom with its heavier isotope, such as deuterium (B1214612) for hydrogen, one can probe whether a particular bond is broken or formed in the rate-determining step of a reaction. This is known as the kinetic isotope effect (KIE). columbia.edulibretexts.org

While specific isotopic labeling studies on this compound were not found in the surveyed literature, the principles of this method are broadly applicable. For instance, in the context of an aza-Michael reaction, if the cleavage of a C-H bond is part of the rate-determining step, substituting that hydrogen with deuterium would be expected to slow down the reaction, resulting in a primary kinetic isotope effect (kH/kD > 1). columbia.edulibretexts.org

Deuterium labeling has been used to support a proposed aza-Michael-type free radical addition mechanism for the hydroamination of vinylpyridines. researchgate.net Similarly, in the study of the Myers-Saito cyclization, deuterium labeling experiments were crucial in verifying the proposed reaction pathways of the diradical intermediates. researchgate.net

Equilibrium isotope effects (EIEs) can also provide valuable mechanistic information. For example, the study of hydrogen addition to transition metal complexes has shown that EIEs can be either normal or inverse, depending on the vibrational frequencies of the isotopically labeled species in the reactants and products. columbia.eduresearchgate.net

Table 2: Application of Isotopic Labeling in Mechanistic Studies (General Principles)

| Type of Isotope Effect | Principle | Mechanistic Insight Provided |

| Primary Kinetic Isotope Effect (KIE) | A significant change in reaction rate upon isotopic substitution at a position of bond cleavage in the rate-determining step. libretexts.org | Confirms the breaking of a specific bond in the slowest step of the reaction. |

| Secondary Kinetic Isotope Effect | A smaller change in reaction rate upon isotopic substitution at a position not directly involved in bond breaking. | Provides information about changes in hybridization or steric environment at the labeled position during the transition state. |

| Equilibrium Isotope Effect (EIE) | The effect of isotopic substitution on the position of a chemical equilibrium. columbia.edu | Gives insight into the relative thermodynamic stabilities of isotopically substituted reactants and products. |

| Solvent Isotope Effect | The change in reaction rate when the solvent is replaced with its deuterated analog (e.g., D₂O for H₂O). | Indicates the involvement of the solvent in proton transfer steps of the reaction mechanism. |

Stereochemical Outcome and Diastereoselectivity/Enantioselectivity Control Mechanisms

The stereochemical outcome of reactions involving this compound is of significant interest, particularly for the synthesis of chiral molecules. The control of diastereoselectivity and enantioselectivity can be achieved through various strategies.

In reactions where new stereocenters are formed, the relative orientation of the reactants in the transition state determines the stereochemistry of the product. For aza-Michael additions, the use of chiral catalysts is a common approach to achieve enantioselectivity. organic-chemistry.orgrsc.org For example, chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in the enantioselective aza-Michael addition of various nucleophiles to α,β-unsaturated ketones. rsc.org

The stereoselective synthesis of related compounds, such as β-amino acids and piperidines, often relies on the use of chiral auxiliaries or catalysts. ntu.edu.sgu-szeged.hunih.govelsevierpure.com For instance, the enantioselective synthesis of chiral α-disubstituted β-homoprolines has been achieved through the stereodivergent allylation of chiral N-tert-butanesulfinyl imines. nih.gov

In the absence of a chiral influence, the reaction may proceed with low stereoselectivity, yielding a mixture of diastereomers or a racemic mixture of enantiomers. However, in some cases, substrate control can lead to a degree of diastereoselectivity. For example, in the intramolecular aza-Michael addition to form piperidines, the stereochemistry of the product can be influenced by the preference for equatorial substitution in the chair-like transition state. ntu.edu.sg

The development of enantioselective additions to vinylpyridines has also been an active area of research. acs.org Cooperative photoredox and asymmetric catalysis have been used for the enantioselective addition of prochiral radicals to vinylpyridines, providing access to valuable chiral pyridine (B92270) derivatives. acs.org

Table 3: Strategies for Stereochemical Control in Reactions of Allylic Amines and Analogs

| Strategy | Mechanism of Control | Example from Analogous Systems |

| Chiral Catalysis | The chiral catalyst forms a diastereomeric complex with the substrate, leading to a lower energy transition state for the formation of one enantiomer. organic-chemistry.orgrsc.org | Enantioselective aza-Michael addition of 4-nitrophthalimide (B147348) to α,β-unsaturated ketones using a chiral cinchona alkaloid derivative. rsc.org |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate, directing the approach of the reagent from a specific face. nih.gov | Stereodivergent allylation of chiral N-tert-butanesulfinyl imines for the synthesis of chiral β-homoprolines. nih.gov |

| Substrate Control | The inherent stereochemistry of the substrate influences the stereochemical outcome of the reaction. ntu.edu.sg | Diastereoselective intramolecular aza-Michael addition to form piperidines, where substituents prefer an equatorial orientation in the transition state. ntu.edu.sg |

| Kinetic Resolution | One enantiomer of a racemic starting material reacts faster than the other with a chiral reagent or catalyst. | Not explicitly found for the target compound, but a general strategy in asymmetric synthesis. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting the electronic structure and reactivity of molecules like 3-(Pyridin-3-yl)prop-2-en-1-amine. DFT methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. researchgate.net These calculations can yield a wealth of information about the molecule's geometry, orbital energies, charge distribution, and spectroscopic characteristics. tandfonline.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would identify the most probable bond lengths, bond angles, and dihedral angles. The planarity of the pyridine (B92270) ring and the conjugated prop-2-en-1-amine side chain are key structural features.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Based on DFT Calculations)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C=C | ~1.34 Å |

| C-N (amine) | ~1.46 Å | |

| C-C (vinyl-pyridyl) | ~1.48 Å | |

| C=N (pyridine) | ~1.34 Å | |

| C-C (pyridine) | ~1.39 Å | |

| Bond Angles | C=C-C | ~125° |

| C-C-N (amine) | ~110° | |

| C-N-C (pyridine) | ~117° | |

| Dihedral Angle | C(pyridyl)-C-C=C | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the aminopropylidene group, while the LUMO is likely to be distributed over the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior. researchgate.nettandfonline.com

Table 2: Hypothetical Frontier Molecular Orbital Properties (DFT/B3LYP)

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.0 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | High kinetic stability, low reactivity |

Analysis of the charge distribution and Molecular Electrostatic Potential (MEP) provides a visual representation of the charge landscape of a molecule. MEP maps are particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.com

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) around the nitrogen atom of the pyridine ring and the nitrogen of the amine group, indicating these are the most likely sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the amine group, making them susceptible to nucleophilic interaction. researchgate.net This information is vital for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reactants.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and compared with experimental spectra to confirm the molecular structure. researchgate.net

IR: The vibrational frequencies and intensities can be computed to predict the Infrared (IR) spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model, allowing for a direct comparison with experimental FT-IR data. tandfonline.com

UV-Vis: Electronic transitions, which correspond to absorption in the UV-Visible range, are predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations can determine the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., π→π*), often including solvent effects through models like the Polarizable Continuum Model (PCM) to better match experimental conditions. researchgate.nettandfonline.com

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectrum | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (δ, ppm) | Calculated chemical shifts | Observed chemical shifts |

| IR (cm⁻¹) | Scaled vibrational frequencies | Observed absorption bands |

| UV-Vis (λ_max, nm) | Calculated absorption maxima | Observed absorption maxima |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, likely in a solvent like water, would reveal its conformational landscape by exploring different rotational states and molecular vibrations at a given temperature.

These simulations can map out the energy barriers between different conformations and identify the most stable and frequently occurring shapes. Furthermore, MD is invaluable for studying intermolecular interactions, such as the formation and breaking of hydrogen bonds between the amine or pyridine nitrogens and solvent molecules. This provides a deeper understanding of its solubility and how it might interact in a complex biological environment.

Reaction Pathway Modeling and Transition State Characterization using Computational Methods

Computational chemistry can be used to model potential chemical reactions involving this compound, such as its synthesis, degradation, or metabolism. By modeling a proposed reaction mechanism, researchers can calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

Characterizing the transition state—the highest energy point along the reaction coordinate—allows for the calculation of the activation energy. This energy barrier determines the rate of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This predictive power is crucial for optimizing synthetic routes and understanding the chemical stability and reactivity of the compound under various conditions.

Structure-Reactivity Relationship (SRR) Analysis for Non-Biological Functions

The chemical architecture of this compound, featuring a pyridine ring, an alkene bridge, and a primary amine, gives rise to a multifaceted reactivity profile. Theoretical and computational studies are instrumental in dissecting how these structural elements govern the molecule's behavior in non-biological contexts, such as organic synthesis and materials science. The structure-reactivity relationship (SRR) is primarily dictated by the electronic interplay between the electron-withdrawing pyridine ring and the nucleophilic amine group, mediated by the conjugated π-system of the propene chain.

Detailed research findings from computational models, such as Density Functional Theory (DFT), help elucidate the molecule's properties. DFT calculations are frequently used to determine electronic structures, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO-LUMO), which are key indicators of reactivity. For instance, studies on analogous pyridinyl compounds show that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and polarizability. nih.gov MEP maps reveal the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In this molecule, the amine nitrogen and pyridine nitrogen are expected to be nucleophilic centers, while the alkene and aromatic ring carbons display more complex reactivity.

The molecule possesses two primary sites for protonation or metal coordination: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the primary amine. Their respective basicities (pKa) are influenced by their electronic environment. The pyridine nitrogen's basicity is reduced by the electron-withdrawing effect of the ring itself, while the amine's basicity is modulated by the adjacent alkene and the distant aromatic system.

| Compound | Parameter | Predicted/Experimental Value | Significance in Non-Biological Reactivity |

|---|---|---|---|

| This compound | pKa (Pyridinium ion) | ~4.8-5.2 (estimated) | Governs its role as a base catalyst or its coordination to hard metal centers. |

| pKa (Ammonium ion) | ~9.0-9.5 (estimated) | Determines nucleophilicity and behavior in acid-base reactions during synthesis. | |

| Pyridine | pKa (Conjugate Acid) | 5.25 | Baseline basicity for the pyridine nitrogen. |

| Allylamine (B125299) | pKa (Conjugate Acid) | 9.49 | Baseline basicity for the allylic amine functionality. |

| 3-Vinylpyridine | pKa (Conjugate Acid) | 4.89 | Shows the electronic effect of a vinyl group on pyridine basicity. |

Further computational analysis provides insights into the molecule's physical properties under specific conditions. Predicted Collision Cross Section (CCS) values, for example, offer information about the molecule's shape and size in the gas phase, which can be relevant in mass spectrometry-based analysis of reaction products.

| Adduct Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 135.09168 | 127.1 |

| [M+Na]⁺ | 157.07362 | 134.5 |

| [M+K]⁺ | 173.04756 | 131.8 |

| [M]⁺ | 134.08385 | 124.6 |

*Data sourced from computational predictions for C₈H₁₀N₂. uni.lu

In non-biological applications, this compound serves as a versatile building block. Its dual functionality allows it to act as a ligand in coordination chemistry. The presence of two distinct nitrogen atoms allows for several binding modes:

Monodentate Ligand: It can coordinate to a metal center through either the pyridine nitrogen or the amine nitrogen, depending on the metal's properties (hard/soft acid-base theory) and steric factors.

Bridging Bidentate Ligand: The two nitrogen atoms can bridge two different metal centers, facilitating the construction of coordination polymers or metal-organic frameworks (MOFs). The rich coordination chemistry of pyridine-type ligands is well-established for creating functional molecular assemblies. niscair.res.in

The reactivity of the alkene component is significantly influenced by the electron-withdrawing pyridine ring, making the β-carbon susceptible to nucleophilic attack (Michael addition). This is a common reaction pathway for similar α,β-unsaturated pyridyl compounds. The primary amine itself is a potent nucleophile, capable of undergoing standard reactions such as acylation, alkylation, and imine formation, making it a valuable synthon for constructing more complex molecules.

Applications in Catalysis and Advanced Materials Science Strictly Non Biological/medicinal Applications

Theoretical Role as a Ligand Precursor in Transition Metal Catalysis

The molecular architecture of 3-(Pyridin-3-yl)prop-2-en-1-amine combines a pyridine (B92270) ring and an allylic amine, both of which are well-established functional groups for coordinating with transition metals. The nitrogen atom of the pyridine ring and the nitrogen of the primary amine can act as Lewis bases, donating lone pairs of electrons to form coordination complexes with metal centers.

Potential for Ligand Design in Metal-Catalyzed Organic Transformations

In theory, this compound could serve as a bidentate or monodentate ligand. The pyridine nitrogen and the primary amine nitrogen could potentially chelate to a single metal center, forming a stable ring structure that influences the metal's catalytic activity and selectivity. The stereoelectronics of such a ligand would be dictated by the flexible prop-2-en-1-amine chain. This flexibility could be exploited in the design of catalysts for various organic transformations. Asymmetric catalysis is an area where chiral ligands are crucial, and while the parent compound is achiral, derivatives could be synthesized to create a chiral environment around a metal catalyst. nih.gov

Hypothesized Applications in Homogeneous and Heterogeneous Catalysis

Pyridine- and amine-based ligands are extensively used in homogeneous catalysis for reactions like cross-coupling and hydrogenation. For instance, palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, and the nature of the ligand is critical for the reaction's success. nih.gov A ligand derived from this compound could modulate the reactivity and stability of a palladium catalyst.

In hydrogenation reactions, transition metal complexes with nitrogen-containing ligands are common. The pyridine and amine moieties could help activate the metal center for the addition of hydrogen to unsaturated bonds.

For heterogeneous catalysis, the compound could theoretically be immobilized on a solid support. The amine or pyridine group could be used to anchor the molecule to a surface like silica (B1680970) or a polymer resin. The resulting material-supported ligand could then be complexed with a metal, creating a recyclable catalyst that combines the advantages of homogeneous and heterogeneous systems.

Speculative Role as a Building Block for Complex Organic Synthesis

The bifunctional nature of this compound, containing a nucleophilic amine, a pyridine ring, and a reactive alkene, makes it a potentially versatile building block in synthetic organic chemistry.

Theoretical Access to Diverse Chemical Scaffolds and Heterocycles

The primary amine can undergo a wide range of reactions, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse functional groups. The pyridine ring can be functionalized through various substitution reactions. The alkene moiety can participate in addition reactions, cycloadditions, and other transformations common for carbon-carbon double bonds.

This combination of reactive sites suggests that this compound could be a precursor for synthesizing more complex heterocyclic systems. For example, the amine and alkene could be involved in intramolecular cyclization reactions to form new ring systems fused to or substituted on the pyridine core. The synthesis of various pyridine-containing scaffolds is an active area of research due to their prevalence in functional molecules. researchgate.netresearchgate.net

Postulated Precursor for Polymeric Materials and Frameworks

The presence of a polymerizable alkene group and a reactive primary amine suggests that this compound could be used as a monomer for the synthesis of functional polymers.

Conceptual Polymer Synthesis and Characterization

Allylamine (B125299) and its derivatives are known to undergo polymerization. wikipedia.org The vinyl group in this compound could potentially be polymerized via free-radical or other polymerization mechanisms to yield a polymer with pendant pyridin-3-ylmethylamine groups. The resulting polymer would have basic pyridine and amine sites along its chain, which could be used for metal ion chelation, acid gas capture, or as a basic catalyst.

Alternatively, the primary amine could be used in step-growth polymerization. For example, it could react with difunctional electrophiles like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The pyridine ring would be incorporated into the polymer backbone or as a pendant group, imparting specific properties such as thermal stability, pH-responsiveness, or metal-coordinating ability.

The characterization of such hypothetical polymers would involve standard techniques like Gel Permeation Chromatography (GPC) to determine molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the structure, and Thermal Gravimetric Analysis (TGA) to assess thermal stability.

Applications in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

While direct experimental evidence for the incorporation of "this compound" into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is not extensively documented in publicly available research, its structural components suggest a strong potential for such applications. The pyridine nitrogen atom and the terminal amine group offer two distinct points for coordination or covalent bond formation, making it a candidate as a versatile linker or modulator in these porous materials.

The pyridine moiety is a well-established building block in the construction of MOFs, where the nitrogen atom can coordinate to metal centers. Similarly, the amine group is frequently utilized in the synthesis of imine-linked or amine-linked COFs. The presence of both functionalities in "this compound" could allow for the creation of frameworks with unique topologies and properties. For instance, the flexible prop-2-en-1-amine chain could introduce a degree of conformational freedom within the framework, potentially leading to dynamic behaviors or guest-responsive properties.

The bifunctional nature of this ligand could also be exploited in post-synthetic modification of existing MOFs and COFs. By grafting "this compound" onto a pre-formed framework, the properties of the material could be tailored for specific applications, such as gas sorption or catalysis, by introducing the pyridyl and amine functionalities into the pores.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The structural characteristics of "this compound" make it an intriguing candidate for applications in supramolecular chemistry and self-assembly. The pyridine ring can participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. The amine group is also a strong hydrogen bond donor and acceptor.

This combination of functional groups allows for the design of self-assembling systems based on programmed molecular recognition events. For example, the pyridine nitrogen can coordinate to transition metals, leading to the formation of discrete metallosupramolecular architectures such as cages, rings, or polymers. The directionality of the pyridine coordination, coupled with the flexibility of the allylamine tail, could be used to control the geometry and dimensionality of the resulting assemblies.

Furthermore, the potential for intermolecular hydrogen bonding involving both the pyridine and amine groups could drive the formation of extended supramolecular networks in the solid state or in solution. The interplay of these different non-covalent interactions could lead to the development of complex and functional supramolecular materials with applications in areas such as molecular sensing, encapsulation, and the creation of stimuli-responsive systems. The ability of pyridine-based ligands to facilitate the self-assembly of intricate structures is a well-established principle in supramolecular chemistry, and "this compound" represents a potentially valuable addition to this molecular toolbox.

Future Perspectives and Emerging Research Avenues for 3 Pyridin 3 Yl Prop 2 En 1 Amine